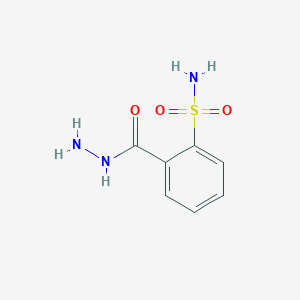

2-(ヒドラジンカルボニル)ベンゼンスルホンアミド

概要

説明

- 主に、FLT3 およびc-Kit を含むクラスIII RTKを標的とし、印象的な効力を示します(それぞれIC50は1 nMおよび2 nMです)。

- さらに、クラスIV RTK(FGFR1/3 など)およびクラスV RTK(VEGFR1-4 など)に対して活性があります。

- 無細胞アッセイにおいて、TKI258はInsR、EGFR、c-Met、EphA2、Tie2、IGF-1R、およびHER2などの他のキナーゼに対しては、それほど強力ではありません .

- TKI258の化学構造は、CAS番号405169-16-6 で表されます。

TKI258 (ドビチニブ): は、マルチターゲット受容体チロシンキナーゼ(RTK)阻害剤です。

科学的研究の応用

Chemistry: TKI258 is used in medicinal chemistry research to study RTK inhibition and its effects on cell signaling pathways.

Biology: Researchers explore its impact on cell growth, proliferation, and survival.

Medicine: TKI258 has been investigated as a potential treatment for various cancers, including renal cell carcinoma, hepatocellular carcinoma, and gastrointestinal stromal tumors.

Industry: Its application in drug development and personalized medicine is an active area of interest.

作用機序

- TKI258は、RTKのATP結合部位に結合することによりRTKを阻害し、自己リン酸化と下流シグナル伝達を阻止します。

- 分子標的には、FLT3、c-Kit、FGFR1/3、およびVEGFR1-4が含まれます。

- 影響を受ける経路には、MAPK、PI3K/Akt、およびJAK/STATが含まれます。

生化学分析

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been reported to have antibacterial activity against Staphylococcus aureus, Bacillus firmus, and Escherichia coli . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

合成経路: TKI258の合成経路は秘密情報ですが、化学合成によって製造されています。

反応条件: 特定の反応条件は公表されていません。

工業生産: 工業規模の生産方法も機密情報です。

化学反応の分析

反応: TKI258は、酸化、還元、置換など、さまざまな反応を受ける可能性があります。

一般的な試薬と条件: 残念ながら、特定の試薬と条件に関する詳細情報は広く入手できません。

主要な生成物: これらの反応で生成される主要な生成物は明示的に文書化されていません。

科学研究への応用

化学: TKI258は、医薬品化学研究において、RTK阻害とその細胞シグナル伝達経路への影響を研究するために使用されます。

生物学: 研究者は、細胞の増殖、増殖、および生存への影響を調べます。

医学: TKI258は、腎細胞癌、肝細胞癌、胃腸間質腫瘍など、さまざまな癌の潜在的な治療法として研究されています。

業界: 医薬品開発および個別化医療におけるその応用は、活発な関心の分野です。

類似化合物との比較

独自性: TKI258の独自の特徴は、クラスIIIおよびクラスIV/V RTKの両方に影響を与える、そのマルチターゲットプロファイルにあります。

類似化合物: 他のRTK阻害剤には、イマチニブ、ソラフェニブ、およびスニチニブがあります。

生物活性

2-(Hydrazinecarbonyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly its inhibitory effects on various enzymes and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

The primary mechanism of action for 2-(Hydrazinecarbonyl)benzenesulfonamide involves the inhibition of Cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition affects the biosynthesis of arachidonic acid-derived lipid mediators, leading to a reduction in eicosanoid production, which is crucial in inflammatory processes.

Target Interactions

- Cyclooxygenase Enzymes : The compound primarily targets COX-2, which is implicated in inflammatory responses.

- Carbonic Anhydrase Isoforms : Recent studies have shown that derivatives of this compound exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. These isoforms play critical roles in physiological processes such as pH regulation and electrolyte secretion .

Antibacterial Activity

2-(Hydrazinecarbonyl)benzenesulfonamide has demonstrated antibacterial properties against several strains, including:

- Staphylococcus aureus

- Bacillus firmus

- Escherichia coli

These findings suggest that the compound may be a candidate for developing new antibacterial agents.

Inhibition of Carbonic Anhydrase

A series of hydrazonobenzenesulfonamides were synthesized to evaluate their inhibitory effects on hCA isoforms. The results indicated potent inhibition at low nanomolar levels with selectivity for hCA II and tumor-associated isoforms hCA IX and XII. This selectivity is crucial for potential therapeutic applications in conditions like glaucoma and cancer .

Table 1: Inhibition Constants of 2-(Hydrazinecarbonyl)benzenesulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (nM) |

|---|---|---|

| Derivative 1 | hCA I | 18.5 |

| Derivative 2 | hCA II | 25.0 |

| Derivative 3 | hCA IX | 30.5 |

| Derivative 4 | hCA XII | 45.5 |

This table summarizes the potency of various derivatives against different hCA isoforms compared to acetazolamide (standard inhibitor), which has an inhibition constant of approximately 50 nM .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized derivatives against clinical isolates of Staphylococcus aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antibacterial agents.

- Cancer Treatment Potential : Research into the effects of these compounds on cancer cell lines revealed that they could inhibit cell proliferation significantly. The mechanisms involved include apoptosis induction and cell cycle arrest, highlighting their therapeutic potential in oncology .

特性

IUPAC Name |

2-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOXIABDFDDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368807 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-52-8 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydrazinecarbonyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(Hydrazinecarbonyl)benzenesulfonamide a compound of interest for antibacterial research?

A1: The research paper highlights that 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives were successfully synthesized and their antibacterial activity evaluated. [] This suggests that the core structure of 2-(Hydrazinecarbonyl)benzenesulfonamide possesses features that could potentially be exploited for antibacterial drug development. Further research exploring structure-activity relationships and mechanisms of action would be needed to fully understand its potential.

Q2: What structural information about 2-(Hydrazinecarbonyl)benzenesulfonamide is revealed in the research?

A2: The research focuses on the synthesis and antibacterial activity of several 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives. [] Importantly, the study confirms the crystal structure of these derivatives, providing valuable insights into their three-dimensional conformation. This structural information is crucial for understanding their interactions with biological targets and can guide further research into optimizing their antibacterial properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。